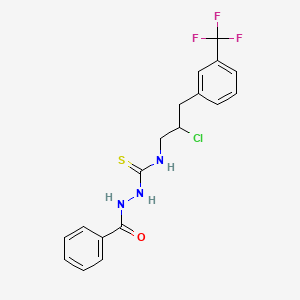

2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-benzamido-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3OS/c19-15(10-12-5-4-8-14(9-12)18(20,21)22)11-23-17(27)25-24-16(26)13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJGSUNPTYQLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NCC(CC2=CC(=CC=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide is a synthetic compound belonging to the class of hydrazinecarbothioamides. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structural features, including a benzoyl group and trifluoromethyl substitution, enhance its potential biological efficacy.

Chemical Structure and Synthesis

The molecular structure of the compound is characterized by the following components:

- Benzoyl group

- Chlorinated propyl chain

- Trifluoromethyl-substituted phenyl group

- Hydrazine and thiourea functional groups

The synthesis typically involves multi-step reactions, which may include hydrazone formation and Mannich reactions, allowing for further derivatization to enhance biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

- Enzyme Inhibition : It shows promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition .

- Anticancer Properties : The compound is under investigation for its potential in cancer therapy, particularly due to the presence of hydrazine and thiourea moieties that are known to exhibit anticancer activity.

Enzyme Inhibition Studies

A study on related hydrazine derivatives demonstrated their ability to inhibit AChE and BuChE. The most potent derivatives exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE. Notably, some compounds showed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 38.4 | - |

| Compound A | 27.04 | 58.01 |

| Compound B | 106.75 | 277.48 |

Antimicrobial Activity

The compound has been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing varying degrees of antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be around 62.5 µM for some derivatives, indicating mild activity but warranting further exploration .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Non-covalent interactions with enzyme active sites.

- Induction of apoptosis in cancer cells via pathways influenced by its structural components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Trifluoromethyl vs. Halogenated Groups : The trifluoromethyl group in the target compound may confer greater metabolic resistance compared to simple chloro-substituted analogs like cyprofuram .

- Backbone Flexibility : The propyl chain in the target compound offers conformational flexibility absent in rigid analogs like the indole-based hydrazinecarbothioamide .

Spectroscopic and Crystallographic Data

Table 2: Comparative Spectroscopic Signatures

Insights :

- The target compound’s 1H-NMR spectrum would likely show aromatic peaks near δ 7.5–8.2 (similar to ) and distinct NH signals for the hydrazinecarbothioamide group .

- Crystallographic analysis using SHELX software () could resolve the (E/Z)-configuration of its imine bond, as demonstrated for analogs in and .

Q & A

Q. What are the optimal synthetic routes for preparing 2-benzoyl-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazinecarbothioamide derivatives and substituted benzoyl chlorides. A general approach involves:

Reacting 2-chloro-3-(3-(trifluoromethyl)phenyl)propylamine with thiosemicarbazide to form the hydrazinecarbothioamide backbone.

Introducing the benzoyl group via nucleophilic acyl substitution using benzoyl chloride under anhydrous conditions.

Reaction optimization may require refluxing in polar aprotic solvents (e.g., DMF) with POCl₃ as a catalyst, as demonstrated in analogous thiadiazole syntheses . Monitoring via TLC and purification via recrystallization (e.g., DMSO/water mixtures) is recommended to achieve high yields.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the benzoyl proton (δ ~7.8–8.0 ppm) and trifluoromethyl group (δ ~120–125 ppm in ¹³C). The chloro-propyl chain exhibits splitting patterns consistent with adjacent chiral centers .

- IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹).

- MS : Look for molecular ion peaks matching the exact mass (e.g., ESI-MS for [M+H]⁺). Fragmentation patterns should align with cleavage at the hydrazinecarbothioamide linkage .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

- Validate hydrogen bonding and π-π stacking interactions via Mercury CSD 2.0 , which enables intermolecular interaction analysis and packing similarity calculations .

- Address discrepancies (e.g., thermal parameters) by cross-verifying with spectroscopic data and refining occupancy factors for disordered atoms .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of the CF₃ group on the adjacent phenyl ring.

- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs in nucleophilic substitution reactions. The CF₃ group enhances electrophilicity at the chloro-propyl chain, as observed in similar trifluoromethylphenyl derivatives .

Q. What catalytic systems are effective for selective functionalization of the hydrazinecarbothioamide moiety?

- Methodological Answer :

- Metal Catalysis : Use Cu(I)- or Pd(II)-based catalysts to facilitate C-S bond formation or cross-coupling at the thioamide group. For example, CuI/1,10-phenanthroline systems have shown efficacy in analogous thiosemicarbazide functionalization .

- Enzyme-Mediated Reactions : Explore lipase-catalyzed acyl transfer under mild conditions to preserve the labile hydrazinecarbothioamide structure .

Data Analysis & Experimental Design

Q. How can electrochemical methods be applied to study redox behavior in this compound?

- Methodological Answer :

- Fabricate a carbon nanotube paste electrode modified with a redox-active mediator (e.g., 2PHC derivative) to enhance electron transfer kinetics .

- Use square-wave voltammetry (SWV) to resolve overlapping oxidation peaks (e.g., for -NH and -SH groups). Calibrate against standards to establish a linear detection range (e.g., 10⁻⁸–10⁻⁴ M) .

Q. What computational tools predict the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), aqueous solubility, and CYP450 metabolism. The trifluoromethyl group likely enhances metabolic stability by reducing oxidative degradation .

- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., GROMACS) to assess passive diffusion rates.

Structural & Mechanistic Insights

Q. How do steric effects from the chloro-propyl chain impact molecular conformation?

- Methodological Answer :

- Analyze single-crystal X-ray data (e.g., monoclinic P2₁/c space group) to measure dihedral angles between the benzoyl and trifluoromethylphenyl groups. Compare with computational models (e.g., Mercury’s void visualization) to identify steric clashes .

Q. What synthetic intermediates are critical for troubleshooting low yields in large-scale synthesis?

- Methodological Answer :

- Monitor intermediates like 2-chloro-3-(3-(trifluoromethyl)phenyl)propylamine via HPLC. Impurities in this step often arise from incomplete reduction of nitro precursors or racemization at the chiral center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.